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Compound Name:
(2-Chloro-3,6-

difluorophenyl)methanol

CAS No.: 261762-44-1

Cat. No.: B1586976

Get Quote

Technical Monograph: (2-Chloro-3,6-difluorophenyl)methanol

Executive Summary
(2-Chloro-3,6-difluorophenyl)methanol (CAS 261762-44-1) is a critical halogenated benzyl

alcohol intermediate used primarily in the synthesis of agrochemicals (specifically pyrethroid

insecticides) and pharmaceutical active ingredients (APIs). Its unique substitution pattern—

featuring both chlorine and fluorine atoms on the aromatic ring—imparts specific lipophilic and

metabolic stability profiles to downstream compounds. This guide provides a definitive technical

breakdown of its nomenclature, validated synthesis via chemoselective reduction, and

analytical characterization.

Part 1: Nomenclature & Structural Analysis
The IUPAC name (2-Chloro-3,6-difluorophenyl)methanol is derived through a strict

hierarchical application of nomenclature rules. Understanding this hierarchy is essential for

database searching and regulatory filing.
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Nomenclature Logic
Principal Functional Group: The hydroxyl group (-OH) takes priority. However, because the -

OH is attached to an alkyl carbon (the benzylic position), the parent structure is Methanol (

).

Substituent Identification: The benzene ring is treated as a substituent attached to the

methanol carbon. This substituent is a Phenyl group.

Ring Numbering (Locant Assignment):

The point of attachment to the methanol carbon is designated as position 1 of the phenyl

ring.

The ring is numbered to give the substituents (Cl, F, F) the lowest possible set of locants.

Path A (Clockwise): 2-Chloro, 3-Fluoro, 6-Fluoro.[1] Set: 2, 3, 6.

Path B (Counter-Clockwise): 2-Fluoro, 5-Fluoro, 6-Chloro. Set: 2, 5, 6.

Decision: Set 2,3,6 is lower than 2,5,6 at the first point of difference (3 vs 5). Therefore,

the chlorine is at position 2.

Alphabetical Ordering: Substituents are listed alphabetically: Chloro precedes Fluoro.

Structural Visualization (DOT)
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Figure 1: IUPAC Nomenclature Logic Flow
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Set B: 6-Cl, 2-F, 5-F (2,5,6)

Select Set A (Lowest Locants)

Final Name:
(2-Chloro-3,6-difluorophenyl)methanol
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Figure 1: Decision tree illustrating the IUPAC nomenclature priority rules applied to the target

molecule.

Part 2: Synthetic Protocols
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The most robust route for synthesizing (2-Chloro-3,6-difluorophenyl)methanol is the

chemoselective reduction of its corresponding aldehyde, 2-Chloro-3,6-difluorobenzaldehyde.

This method avoids the risks of dehalogenation often associated with catalytic hydrogenation

or lithium aluminum hydride (LiAlH4) reductions.

Reaction Scheme
Detailed Methodology
Reagents:

Precursor: 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq)

Reductant: Sodium Borohydride (

) (0.5 - 1.0 eq)

Solvent: Methanol (Anhydrous preferred)

Quench: 1N HCl or Saturated

Protocol Steps:

Preparation: Charge a clean, dry 3-neck round-bottom flask with 2-Chloro-3,6-

difluorobenzaldehyde (10 mmol) and Methanol (20 mL). Cool the solution to 0°C using an ice

bath.

Addition: Slowly add Sodium Borohydride (

) (5 mmol) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur; ensure
adequate venting.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours.

Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2] The aldehyde spot (

) should disappear, replaced by the alcohol spot (

).
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Quench: Cool back to 0°C. Carefully quench excess hydride by dropwise addition of

saturated aqueous

(10 mL) or 1N HCl. Adjust pH to ~5–6.

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl

Acetate (3 x 15 mL). Combine organic layers, wash with brine, and dry over anhydrous

.

Purification: Concentrate in vacuo. If necessary, purify via recrystallization (Hexane/EtOAc)

or silica gel column chromatography.

Synthetic Workflow Diagram

Figure 2: Chemoselective Reduction Workflow
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Figure 2: Step-by-step process flow for the reduction of 2-Chloro-3,6-difluorobenzaldehyde.

Part 3: Analytical Characterization
Verification of the product requires confirming the reduction of the carbonyl group and the

integrity of the halogenated ring.

Table 1: Key Analytical Specifications
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Technique Parameter
Expected Signal /
Observation

Physical Appearance White to off-white solid

Physical Melting Point 44–49 °C [1]

1H NMR Benzylic
4.6–4.8 ppm (Doublet or

Singlet depending on OH

coupling)

1H NMR Hydroxyl
2.0–2.5 ppm (Broad singlet,

exchangeable with

)

1H NMR Aromatic
6.9–7.3 ppm (Multiplets,

complex splitting due to F-H

coupling)

19F NMR Ring Fluorines

Two distinct signals (approx

-115 to -120 ppm), showing

coupling to H4/H5

IR Functional Groups

Broad stretch ~3300

(O-H); Absence of ~1700

(C=O)

Interpretation Logic:

Success Indicator: The complete disappearance of the aldehyde proton signal (~10 ppm in

1H NMR) and the carbonyl stretch in IR confirms reduction.

Regiochemistry: The 19F NMR will show two distinct fluorine environments. If

dehalogenation occurred (loss of Cl or F), the integration and multiplicity in the aromatic

region would shift significantly.
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Part 4: Safety & Handling (HSE)
While less volatile than its aldehyde precursor, this benzyl alcohol derivative is an irritant.

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[3]

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during the

synthesis, particularly during the

evolution phase of the borohydride reduction.

Storage: Store in a cool, dry place. Fluorinated intermediates can be hygroscopic; keep

container tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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